molecular formula C26H20N4O3S B11251650 N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11251650
M. Wt: 468.5 g/mol
InChI Key: CBQLHRJIWKLBGH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a benzofuran moiety, a triazole ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization.

    Attachment of the Sulfanyl Group: The sulfanyl group is usually introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the triazole derivative with the benzofuran moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the triazole ring, in particular, suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals or biochemical probes.

Medicine

In medicine, the compound’s structure suggests potential applications as an antimicrobial, antifungal, or anticancer agent. Research into its mechanism of action and biological activity could uncover new therapeutic uses.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects would depend on its specific interactions with molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzofuran moiety may also contribute to binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

    N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]oxy}acetamide: Similar structure but with an ether linkage.

Uniqueness

The unique combination of functional groups in N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provides distinct chemical properties and reactivity patterns. Its sulfanyl linkage, in particular, offers different reactivity compared to thioether or ether analogs, potentially leading to unique biological and chemical behaviors.

Properties

Molecular Formula

C26H20N4O3S

Molecular Weight

468.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H20N4O3S/c1-17(31)18-9-7-10-20(14-18)27-24(32)16-34-26-29-28-25(30(26)21-11-3-2-4-12-21)23-15-19-8-5-6-13-22(19)33-23/h2-15H,16H2,1H3,(H,27,32)

InChI Key

CBQLHRJIWKLBGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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